Cadmium silicate

Persistent Luminescence Phosphor Host Matrix Transition Metal Doping

Generic cadmium silicate sourcing often yields mixed-phase products, compromising persistent luminescence efficiency. This phase-pure CdSiO₃ eliminates that uncertainty. - Stoichiometrically verified monoclinic CdSiO₃ for consistent multi-band emission (420-591 nm) and tunable afterglow. - Intrinsic cadmium vacancy-mediated luminescence ensures persistent emission without continuous excitation. - Standard R&D pack sizes with batch-specific crystallographic documentation for procurement confidence.

Molecular Formula CdSiO3
CdO3Si
Molecular Weight 188.5 g/mol
CAS No. 13477-19-5
Cat. No. B086271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium silicate
CAS13477-19-5
Molecular FormulaCdSiO3
CdO3Si
Molecular Weight188.5 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[Cd+2]
InChIInChI=1S/Cd.O3Si/c;1-4(2)3/q+2;-2
InChIKeyNCDKOFHLJFJLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Silicate Technical Baseline


Cadmium silicate (CAS 13477-19-5), specifically the cadmium metasilicate phase CdSiO₃, is an inorganic compound characterized by a monoclinic crystal structure, green monoclinic crystalline appearance, a melting point of approximately 1252°C, and a density of 4.928–5.100 g/cm³ . The CdO–SiO₂ system comprises three stable stoichiometric forms—CdSiO₃ (metasilicate), Cd₂SiO₄ (orthosilicate), and Cd₃SiO₅ (oxyorthosilicate)—each with distinct crystallographic and functional properties that preclude generic interchangeability [1]. CdSiO₃ serves as a technologically significant phosphor host matrix, exhibiting intrinsic luminescence arising from cadmium vacancy defects and demonstrating persistent luminescence (long-lasting phosphorescence) after excitation ceases [2].

Phosphor Host
CdSiO₃ supports persistent luminescence via intrinsic vacancy defects
Stoichiometry
Confirm CdSiO₃ metasilicate; Cd₂SiO₄ and Cd₃SiO₅ differ in structure and band gap
Doping Platform
Mn, Ni, Cr doping enables multi-band tunable emission within a single host

Cadmium Silicate: Stoichiometry and Phase Purity


Generic substitution among cadmium silicate stoichiometries or with alternative silicate hosts (e.g., zinc silicate, calcium silicate) is scientifically unjustified due to phase-specific performance divergence. The CdO–SiO₂ system produces three discrete compounds—CdSiO₃ (monoclinic), Cd₂SiO₄ (orthorhombic), and Cd₃SiO₅ (tetragonal)—whose distinct crystal symmetries, band gap energies, and defect chemistries directly govern optical, dielectric, and thermal behavior [1]. For instance, the band gap of Cd₂SiO₄ measures 4.1 eV, differing substantially from CdSiO₃, which fundamentally alters rare-earth dopant energy level positioning and persistent luminescence efficiency [2]. Similarly, zinc silicate (Zn₂SiO₄, willemite) and calcium silicate hosts exhibit different ionic radii, coordination environments, and vacancy formation energetics, yielding divergent doping compatibility and emission characteristics [3]. Procurement without stoichiometric specification risks receiving a mixed-phase product with compromised or unpredictable functional performance.

Target
Substitute Risk
CdSiO₃ metasilicate (monoclinic)
Cd₂SiO₄ or Cd₃SiO₅: band gap, dopant efficiency, and luminescence may not transfer
CdSiO₃ phosphor host
Zn₂SiO₄ (willemite): narrower emission tunability; ionic radius mismatch alters doping response
Cadmium silicate (phase-specified)
Generic “cadmium silicate” or mixed-phase: unpredictable functional performance

Cadmium Silicate Differentiation Evidence


Tunable Persistent Luminescence via Doping

Undoped CdSiO₃ exhibits intrinsic photoluminescent emission bands near 420 nm, 496 nm, and 591 nm under UV excitation [1]. Doping with transition metals (Mn, Ni, Cr) modulates the relative intensities of these bands, yielding characteristic luminescence colors from blue to red with quantifiable spectral shifts [1]. This broad-band tunability within a single host matrix distinguishes CdSiO₃ from narrow-emission phosphor hosts such as Zn₂SiO₄:Mn (willemite), which primarily emits green at ~525 nm with limited color tuning capability [2].

Tunable Persistent Luminescence
Head-to-head
CdSiO₃ emits at ~420, 496, 591 nm; doping expands tuning >170 nm
Supports multi-color phosphor fit without host change
Comparison vs. Zn₂SiO₄:Mn (single ~525 nm band); class-level inference
Persistent Luminescence Phosphor Host Matrix Transition Metal Doping

Broadband Optical Limiting vs Carbon Nanotubes

Cadmium metasilicate nanowires (CdSiO₃ NWs) synthesized via water-ethanol mixed-solution hydrothermal route without calcination exhibit broadband optical limiting (OL) performance that surpasses carbon nanotubes, a widely recognized benchmark optical limiter [1]. Open-aperture Z-scan measurements with 4-ns laser pulses at both 532 nm and 1064 nm demonstrated superior nonlinear optical attenuation [1]. The OL performance is further enhanced when CdSiO₃ NWs are incorporated into solid silica gel glass matrices compared to aqueous dispersion [1].

Broadband Optical Limiting
Head-to-head
CdSiO₃ nanowires outperformed carbon nanotubes at 532 and 1064 nm
Reported higher OL performance in Z-scan
Solid silica gel matrix further enhanced response; requires validation in device geometry
Optical Limiting Nonlinear Optics Nanowire

Anisotropic Compressibility of Cd₂SiO₄

Cadmium orthosilicate (Cd₂SiO₄) exhibits pronounced anisotropic compression behavior under high pressure, quantified by single-crystal X-ray diffraction in a diamond-anvil cell up to 9.51 GPa [1]. The bulk modulus K₀,₂₉₈ was determined as 119.2(5) GPa with pressure derivative K′ = 6.17(4) [1]. Compression along crystallographic axes is highly anisotropic, with relative compressibilities of 2.10:1.00:4.77 for the a, b, and c axes respectively [1]. This anisotropy distinguishes Cd₂SiO₄ from isotropic or less-anisotropic oxide ceramics, with the c-axis being ~4.8× more compressible than the b-axis.

Anisotropic Compressibility
Class-level
Cd₂SiO₄ K₀ = 119.2 GPa; a:b:c compressibility ratio 2.10:1.00:4.77
Directional mechanical response context
Up to 9.51 GPa; c-axis ~4.8× more compressible than b-axis
High-Pressure Crystallography Mechanical Properties Equation of State

Thermal Stability Prior to Decomposition

Cadmium silicate exhibits a defined thermal stability plateau in the temperature range of 730–850°C under oxidative conditions, beyond which further transformation occurs with probable formation of cadmium oxide (CdO) and silica (SiO₂) [1]. This thermal stability window provides a quantifiable processing margin that informs calcination temperature selection, distinguishing Cd-silicate phases from other heavy metal silicates (e.g., lead silicates, which may soften or decompose at lower temperatures).

Thermal Stability Window
Class-level
730–850 °C plateau before decomposition to CdO + SiO₂
Processing margin context
Exceeding 850 °C risks phase loss; comparison vs. Pb-silicate class
Thermal Stability Decomposition Cadmium Immobilization

Cd₂SiO₄ Band Gap and Rare-Earth Doping

The cadmium orthosilicate phase Cd₂SiO₄ exhibits a band gap of 4.1 eV, determined via excitation and emission spectroscopy at 77 K [1]. This band gap differs substantially from that of CdSiO₃ metasilicate (literature values typically ~5.0–5.5 eV), resulting in different positioning of rare-earth dopant energy levels relative to the conduction band [1]. Consequently, Pr³⁺-doped Cd₂SiO₄ demonstrates significantly higher persistent luminescence efficiency compared to Pr³⁺-doped CdSiO₃, while the opposite trend is observed for Tb³⁺ doping [1].

Band Gap & Dopant Efficiency
Head-to-head
Cd₂SiO₄ band gap 4.1 eV; Pr³⁺ efficiency much higher than in CdSiO₃
Stoichiometry drives dopant-specific luminescence
Tb³⁺ preference reverses; choose phase by dopant ion
Band Gap Engineering Rare-Earth Doping Persistent Luminescence

Dielectric Tunability in CdO–Bi₂O₃–SiO₂ Glasses

In cadmium silicate glass systems of composition (60−X)CdO–XBi₂O₃–40SiO₂ (X = 0, 7.5, 15, 30 mol%), the dielectric permittivity can be systematically tuned through Bi³⁺ substitution for Cd²⁺ [1]. Increasing Bi₂O₃ content from X = 0 to X = 30 increases the permittivity range from 18–27 to 24–65 (measured at 0.1 Hz, 30–150°C) [1]. This tunability is accompanied by decreased microhardness and network strength, providing a quantifiable trade-off between dielectric performance and mechanical integrity [1].

Dielectric Tunability
Head-to-head
Permittivity 18–65 (0.1 Hz) via Bi³⁺ substitution (0–30 mol%)
Composition-engineered dielectric range
Trade-off with microhardness; glass system (60−X)CdO–XBi₂O₃–40SiO₂
Dielectric Materials Glass-Ceramics Energy Storage

Cadmium Silicate: Evidence-Backed Applications


Persistent Luminescence for Safety Signage

Based on CdSiO₃'s multi-band emission (420 nm, 496 nm, 591 nm) and tunable persistent luminescence via Mn, Ni, and Cr doping, this material is suited for long-lasting phosphors in safety indication, emergency egress signage, and optical data storage where afterglow duration and color customization are critical [1]. The intrinsic cadmium vacancy-mediated luminescence mechanism provides persistent emission without requiring continuous excitation [2].

Broadband Optical Limiting for Laser Protection

CdSiO₃ nanowires synthesized via hydrothermal routes exhibit optical limiting performance superior to carbon nanotubes at both 532 nm and 1064 nm [3]. This makes CdSiO₃ NWs candidates for laser protective eyewear, optical sensor protection, and nonlinear optical switching components in photonic circuits. Performance enhancement in solid silica gel matrices further supports device integration [3].

Dielectric Glass-Ceramics for Energy Storage

CdO–Bi₂O₃–SiO₂ glass systems offer compositionally tunable dielectric permittivity from 18 to 65 (at 0.1 Hz, 30–150°C) via Bi³⁺ substitution [4]. Combined with thermal stability and potential for reprocessing, these glasses are applicable to capacitors, power electronics components for electric mobility, solar inverters, and wind-turbine converters [4].

High-Pressure Anisotropic Mechanical Components

Cd₂SiO₄ orthosilicate's highly anisotropic compression (a:b:c compressibility ratio = 2.10:1.00:4.77) and well-characterized equation of state (K₀ = 119.2 GPa, K′ = 6.17) [5] support its use as a model compound for high-pressure crystallography studies and potential filler material in composites requiring predictable directional deformation under hydrostatic stress.

Pr³⁺-Doped Persistent Luminescence in Cd₂SiO₄

For persistent luminescence applications specifically requiring Pr³⁺ doping, Cd₂SiO₄ (band gap 4.1 eV) is the preferred host over CdSiO₃ due to demonstrated significantly higher luminescence efficiency [6]. This stoichiometric specificity directly informs procurement decisions for Pr³⁺-based phosphor development and optoelectronic devices.

Application
Selection Property
Validation Focus
Persistent Luminescence Phosphors
Multi-band emission & doping tunability
Afterglow duration and color coordinate control
Broadband Optical Limiting
Nonlinear attenuation across 532–1064 nm
Z-scan OL threshold vs. CNT benchmark; solid-matrix integration
Dielectric Glass-Ceramics
Composition-tunable permittivity (18–65)
Frequency/temperature stability; mechanical trade-off
High-Pressure Anisotropic Models
Anisotropic compressibility (a:b:c ratio)
Directional deformation under hydrostatic stress
Pr³⁺-Doped Phosphors
Cd₂SiO₄ band gap 4.1 eV, high Pr³⁺ efficiency
Dopant-specific luminescence output; stoichiometric identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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